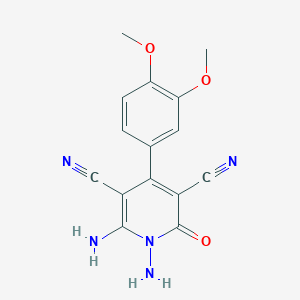

1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known by its CAS number 680215-01-4, is a complex chemical compound used in diverse scientific research for its unique properties. Its applications range from catalysis to drug synthesis, making it a valuable tool in advancing scientific discoveries. The molecular formula is C15H13N5O3 .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One method involves the use of potassium fluoride impregnated over alumina in ethanol and water at 20℃ for 0.666667h . Another method involves the use of morpholine in ethanol at 50 - 60℃ for 3 - 4h . A third method uses piperidine in ethanol and water at 20℃ for 17h .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C15H13N5O3 . The average mass is 311.295 Da and the monoisotopic mass is 311.101837 Da .Applications De Recherche Scientifique

Chemical Synthesis

1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile has been used in various chemical syntheses. For instance, it reacts with 1-cyanoacetyl-3,5-dimethylpyrazole and chloroacetyl chloride to produce cyanoacetamides and chloroacetamides (Chikava, Dolganov, & Dotsenko, 2020). Moreover, its reactions with phthalic anhydride under harsh conditions result in 4,7-dioxo-4,7-dihydropyrido[1′,2′:2,3][1,2,4]triazolo[5,1-a]isoindole- 1,3-dicarbonitriles.

Crystal Structure Analysis

The crystal structures of derivatives of this compound have been studied extensively. For example, in its crystal form, molecules are joined into layers via intermolecular N—H⋯N and N—H⋯O hydrogen bonds, and these layers are further joined by weak C—H⋯N contacts, creating a chained structure (Naghiyev et al., 2022).

Development of Heterobicyclic Systems

It has been utilized in the synthesis of fused heterobicyclic systems containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties. These compounds have been studied for their antimicrobial activity, with some showing significant activity against selected microbes (Abdel-Monem, 2004).

Mannich Reaction

In the Mannich reaction, this compound has been converted into 2,3,8,9-tetrahydro-6,10-methano[1,2,4]triazolo[1,5- a ][1,5]diazocine-6,10(7 H )-dicarbonitrile derivatives. This showcases its versatility in producing a variety of chemical structures (Dotsenko et al., 2021).

Synthesis of Red Fluorescent Compounds

This chemical has been involved in the synthesis of red fluorescent organic compounds. The compounds synthesized exhibit red light emission in the 650 nm range, highlighting its potential in developing novel luminescent materials (Darehkordi et al., 2018).

Propriétés

IUPAC Name |

1,2-diamino-4-(3,4-dimethoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c1-22-11-4-3-8(5-12(11)23-2)13-9(6-16)14(18)20(19)15(21)10(13)7-17/h3-5H,18-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWANSESPTGHPPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2742414.png)

![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)

![4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2742420.png)

![(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2742422.png)

![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2742428.png)

![N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2742429.png)

![5-ethyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2742430.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2742433.png)